BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 4-Chlorophenylacetic
Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Chlorophenylacetic acid

Cat. No.: B131930

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Chlorophenylacetic acid, a compound of interest in pharmaceutical research and organic
synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data, presented in a clear and structured format for easy
reference and comparison. Detailed experimental protocols for acquiring this data are also
provided, alongside a visual representation of the analytical workflow.

Chemical Structure and Properties

o |[UPAC Name: 2-(4-chlorophenyl)acetic acid
e Synonyms: p-Chlorophenylacetic acid

e Molecular Formula: CsH7CIlO2

e Molecular Weight: 170.59 g/mol

e Melting Point: 103 - 107 °C

o Appearance: White to off-white crystalline powder.

Spectroscopic Data
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The following tables summarize the key spectroscopic data for 4-Chlorophenylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 4-Chlorophenylacetic acid

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
) Carboxylic acid proton
11.29 Singlet 1H
(-COOH)
Aromatic protons
7.29 Doublet 2H
(ortho to -CH2COOH)
Aromatic protons
7.20 Doublet 2H
(ortho to -ClI)
_ Methylene protons (-
3.60 Singlet 2H

CH2)

Solvent: CDCls, Instrument Frequency: 90 MHz[1]

Table 2: 13C NMR Spectroscopic Data for 4-Chlorophenylacetic acid

Chemical Shift (d) ppm Assignment

177.5 Carboxylic acid carbon (-COOH)

133.0 Aromatic carbon (-C-Cl)

1325 Aromatic carbon (-C-CHz)

130.8 Aromatic carbons (ortho to -CH2COOH)
128.8 Aromatic carbons (ortho to -Cl)

40.5 Methylene carbon (-CHz)

Solvent: CDCIz
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Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 4-Chlorophenylacetic acid

Wavenumber (cm~?) Intensity Assignment

2900-3100 Broad O-H stretch (Carboxylic acid)
1700 Strong C=0 stretch (Carboxylic acid)
1490 Medium C=C stretch (Aromatic ring)
1090 Strong C-Cl stretch

930 Medium. Broad O-H bend (Carboxylic acid

dimer)

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Table 4. Mass Spectrometry Fragmentation Data for 4-Chlorophenylacetic acid

mlz Relative Intensity (%) Putative Fragment

172 11.4 [M+2]* (due to 3’Cl isotope)
170 35.1 [M]* (Molecular ion)

127 32.6 [M - COOH]*

125 100.0 [M - COOH - H2]*

89 22.6 [C7H4CI]*

lonization Method: Electron lonization (El) at 75 eV[1][2]

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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A solution of 4-Chlorophenylacetic acid (approximately 10-20 mg) is prepared in deuterated
chloroform (CDClIs, approximately 0.7 mL). The solution is transferred to a 5 mm NMR tube.
Both *H and 13C NMR spectra are recorded on an NMR spectrometer, for instance, a 90 MHz
instrument. For *H NMR, the spectral width is typically set from 0 to 12 ppm. For 3C NMR, the
spectral width is generally set from 0 to 200 ppm. The chemical shifts are referenced to the
residual solvent peak of CDCIs (& 7.26 ppm for *H and & 77.16 ppm for 13C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

A small amount of 4-Chlorophenylacetic acid (1-2 mg) is finely ground with approximately
100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The
mixture is then pressed into a thin, transparent pellet using a hydraulic press. A background
spectrum of a pure KBr pellet is recorded. The FT-IR spectrum of the sample pellet is then
recorded, typically in the range of 4000-400 cm™1.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (El) source. A
small amount of the solid sample is introduced into the ion source, typically via a direct
insertion probe. The sample is vaporized and then bombarded with a beam of electrons
(typically at 70 eV). The resulting positively charged fragments are accelerated and separated
based on their mass-to-charge ratio (m/z).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for obtaining the spectroscopic data
described in this guide.
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Caption: Workflow for Spectroscopic Analysis of 4-Chlorophenylacetic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-Chlorophenylacetic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b131930#spectroscopic-data-of-4-chlorophenylacetic-
acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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